1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with the molecular formula C12H18N2. It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine can be synthesized through several organic synthesis methods. One common approach involves the reduction of the corresponding quinoline derivative using hydrogenation techniques. The reaction typically employs a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with various molecular targets. It may act on enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the structural context of the compound .
Comparison with Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroquinoline
- 1-Ethyl-1,2,3,4-tetrahydroquinoline
- 1-Butyl-1,2,3,4-tetrahydroquinoline
Comparison: 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer different steric and electronic properties, affecting the compound’s interactions with molecular targets and its overall pharmacokinetic profile .
Biological Activity
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine is a member of the tetrahydroquinoline class of compounds, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The unique structure of this compound, characterized by a propyl group at position one and an amine group at position seven, may influence its biological activity compared to other tetrahydroquinolines.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- RORγ Inhibition : Similar compounds have been shown to act as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), which plays a critical role in immune response and cancer progression. By inhibiting RORγ transcriptional activity, these compounds can suppress tumor growth and modulate inflammatory responses.
- Nuclear Receptor Modulation : The compound may also interact with other nuclear receptors and enzymes, leading to specific biological effects such as antiproliferative activity against cancer cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- In vitro studies have demonstrated that this compound inhibits colony formation in androgen receptor-positive prostate cancer cell lines. It also reduces the expression of oncogenes associated with tumor growth.
- A study indicated its efficacy in suppressing tumor growth in xenograft models.
-
Antimicrobial Activity :
- Compounds within the tetrahydroquinoline class have shown potential as antimicrobial agents against various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated but is under investigation.
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Tetrahydroquinoline | Propyl substitution enhances lipophilicity and potential receptor interactions |
5-Methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Methyl substitution increases lipophilicity |
6-Aminoquinoline | Quinoline | Exhibits antibacterial properties |
7-Amino-5-methyl-tetrahydroquinoline | Tetrahydroquinoline | Potentially more active against cancer cells |
The unique propyl substitution at position one may enhance the compound's ability to penetrate biological membranes and interact with molecular targets effectively.
Case Studies
Several studies have explored the pharmacological potential of tetrahydroquinoline derivatives:
- Cancer Therapy : In a study utilizing a prostate cancer model (22rv1 xenograft), this compound demonstrated significant tumor inhibition through modulation of RORγ and related pathways.
- Antimalarial Activity : Related tetrahydroquinoline compounds were screened for activity against Plasmodium falciparum, revealing promising results that could inform future studies on the antimalarial potential of this compound class .
Properties
IUPAC Name |
1-propyl-3,4-dihydro-2H-quinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-7-14-8-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKBSPMQIOFWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651298 | |
Record name | 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-37-3 | |
Record name | 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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